2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide
Description
The compound 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide features a central acetamide scaffold substituted with a 3,4-dichlorophenyl group at the amide nitrogen and a sulfanyl-linked 1-(3-chlorophenyl)imidazole moiety at the α-carbon. Its structural complexity arises from the combination of halogenated aromatic systems and heterocyclic components, which are critical for modulating physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl3N3OS/c18-11-2-1-3-13(8-11)23-7-6-21-17(23)25-10-16(24)22-12-4-5-14(19)15(20)9-12/h1-9H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRNQQVHXCYRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=CN=C2SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorophenylamine.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the imidazole derivative with a suitable thiol reagent.
Acetamide Formation: The final step involves the acylation of the intermediate with 3,4-dichlorophenylacetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups on the phenyl rings can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
BB05252 (N-(4-Chlorophenyl)-2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- Key Differences : Additional 5-(3,4-dichlorophenyl) substituent on the imidazole ring.
- Impact: Increased molecular weight (523.26 g/mol vs.
N-(6-Methoxybenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide
- Key Differences : Replacement of the imidazole-sulfanyl group with a methoxybenzothiazole moiety.
- Impact : Benzothiazole introduces a rigid planar structure, favoring π-π stacking interactions. The methoxy group may improve solubility but reduce metabolic stability compared to halogenated systems .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Functional Group Modifications
2-Cyano-N-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]acetamide
- Key Differences: Cyano group replaces the sulfanyl linkage.
- This compound was synthesized as a c-Abl kinase activator, suggesting a role in kinase modulation for related structures .
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
Structural and Crystallographic Insights
- Dihedral Angles : In the target compound’s analogs, dihedral angles between aromatic rings (e.g., 44.5°–77.5° in pyrazole derivatives) influence molecular planarity and packing. Such angles determine solvent accessibility and crystal lattice stability, which are critical for dissolution rates and bioavailability .
- Hydrogen Bonding: Analogs like 2-(3,4-dichlorophenyl)-N-(pyrazol-4-yl)acetamide form R₂²(10) dimeric motifs via N–H⋯O bonds, a feature that may enhance crystalline stability but reduce solubility compared to monomeric forms .
Physicochemical Parameters
| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Hydrogen Bond Acceptors | Rotatable Bonds |
|---|---|---|---|---|
| Target Compound | ~425 | ~3.8 | 5 | 6 |
| BB05252 | 523.26 | ~5.2 | 5 | 7 |
| 2-Cyano-imidazole Analog | 325.15 | ~2.5 | 4 | 5 |
- Lipophilicity : The target compound’s LogP (~3.8) balances membrane permeability and aqueous solubility, whereas BB05252’s higher LogP (~5.2) may limit bioavailability .
Biological Activity
2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a unique combination of an imidazole ring, chlorophenyl groups, and a sulfanyl moiety, which contribute to its diverse biological interactions.
- Molecular Formula : C19H18ClN3OS
- Molecular Weight : 371.8837 g/mol
- CAS Number : 851721-96-5
- Density : 1.27 g/cm³
- Refractive Index : 1.64
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the chlorophenyl groups may engage in hydrophobic interactions with receptor binding pockets. This dual interaction mechanism allows the compound to modulate the activity of target proteins, potentially leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains, including Mycobacterium species, with minimum inhibitory concentrations (MIC) ranging from 0.05 to 1 µg/mL against resistant strains .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar sulfanyl-substituted imidazoles have been investigated for their ability to induce apoptosis in cancer cells. For example, derivatives have shown cytotoxic effects against human breast cancer cell lines with IC50 values indicating effective inhibition at micromolar concentrations .
Study on Antimicrobial Efficacy
A study published in MDPI explored the efficacy of imidazole derivatives against non-tuberculous mycobacteria. It was found that certain compounds within this class exhibited potent activity against M. abscessus, suggesting that modifications in the phenyl ring could enhance antimicrobial properties .
Evaluation of Anticancer Activity
In another research article focused on triazole derivatives, compounds similar to this compound were evaluated for their effects on colon carcinoma cell lines. The results demonstrated significant cytotoxicity with specific derivatives achieving IC50 values as low as 6.2 µM against HCT-116 cells .
Data Table: Biological Activities Comparison
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what challenges arise in its purification?
Answer:
The compound can be synthesized via carbodiimide-mediated coupling, as demonstrated in analogous acetamide derivatives. A typical protocol involves reacting 3,4-dichlorophenylacetic acid with an imidazole-thiol precursor (e.g., 1-(3-chlorophenyl)-1H-imidazole-2-thiol) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane, with triethylamine as a base at 273 K . Challenges include:
- Byproduct formation : Use ice-cold aqueous HCl during workup to suppress side reactions.
- Purification : Column chromatography or recrystallization (e.g., methylene chloride slow evaporation) is required to isolate the product from unreacted starting materials.
- Yield optimization : Adjust stoichiometry (1:1 molar ratio of acid to amine) and monitor reaction progress via TLC or HPLC.
Basic: How can structural characterization of this compound be performed to confirm its conformation and hydrogen-bonding patterns?
Answer:
X-ray crystallography is critical for resolving conformational diversity and intermolecular interactions. Key steps include:
- Crystallization : Slow evaporation from dichloromethane to obtain single crystals .
- Data collection : Measure dihedral angles between aromatic rings (e.g., 44.5°–77.5° for dichlorophenyl and imidazole moieties) to assess steric repulsion .
- Hydrogen bonding : Identify N–H⋯O interactions forming R₂²(10) dimers, as seen in related acetamides .
Complementary techniques: - FT-IR : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).
- NMR : Use ¹³C DEPT to distinguish methyl/methylene groups and ¹H NMR to verify aryl proton coupling patterns.
Advanced: How can computational modeling (e.g., DFT or reaction path searches) guide the optimization of its synthesis?
Answer:
Quantum chemical calculations (e.g., Gaussian or ORCA) and reaction path search algorithms (e.g., GRRM) can predict transition states and intermediates:
- Reaction mechanism : Simulate carbodiimide coupling pathways to identify rate-limiting steps (e.g., activation of carboxylic acid) .
- Solvent effects : Compare solvation free energies in dichloromethane vs. DMF to optimize polarity.
- Steric/electronic tuning : Use Hirshfeld surface analysis to model steric clashes in the imidazole-thiol moiety, guiding substituent modifications .
- Feedback loops : Integrate experimental data (e.g., crystallographic dihedral angles) into computational models to refine predictions .
Advanced: What strategies address steric hindrance between the 3-chlorophenyl and 3,4-dichlorophenyl groups during crystallization?
Answer:
Steric repulsion between the chlorinated aryl groups can lead to conformational polymorphism. Mitigation strategies include:
- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize specific conformers .
- Temperature control : Lower crystallization temperatures (<273 K) to reduce kinetic trapping of metastable forms.
- Crystallographic refinement : Use SHELXL to model disorder in asymmetric units, particularly if multiple conformers coexist (e.g., molecules A, B, and C in related structures) .
Advanced: How can statistical experimental design (DoE) improve reaction yield and selectivity?
Answer:
Apply a fractional factorial design to screen critical variables:
- Factors : Temperature (260–300 K), solvent (dichloromethane vs. THF), catalyst loading (1–2 eq EDC), and base (triethylamine vs. DMAP).
- Response variables : Yield (HPLC), purity (LC-MS), and reaction time.
- Analysis : Use ANOVA to identify significant interactions (e.g., solvent-temperature synergy). For example, dichloromethane at 273 K maximizes yield while minimizing side-product formation .
Advanced: What mechanistic studies are recommended to elucidate its potential biological activity (e.g., enzyme inhibition)?
Answer:
- Molecular docking : Target enzymes with imidazole-binding pockets (e.g., cytochrome P450 or kinases) using AutoDock Vina. Compare binding affinities with known inhibitors .
- Kinetic assays : Perform time-dependent inhibition studies (e.g., IC₅₀ shift assays) to distinguish competitive vs. non-competitive mechanisms.
- Metabolite profiling : Use LC-HRMS to identify oxidative metabolites (e.g., sulfoxide formation) in liver microsomes .
Advanced: How do electronic effects of chlorine substituents influence its reactivity in further functionalization?
Answer:
- Hammett analysis : The 3,4-dichlorophenyl group is a strong electron-withdrawing moiety (σ ≈ 0.78), directing electrophilic substitution to the imidazole ring’s C4/C5 positions.
- Nucleophilic aromatic substitution : React with alkoxides or amines at the para-chloro position (activated by the acetamide’s electron-withdrawing effect).
- Cross-coupling : Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃) to replace chlorine with aryl/heteroaryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
